5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline
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Overview
Description
5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline is a compound belonging to the quinoline family, which is known for its diverse applications in medicinal, synthetic organic, and industrial chemistry. This compound features a quinoline core structure with a nitro group at the 5-position and a quinolin-8-ylsulfanyl substituent at the 8-position, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline typically involves the following steps:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit bacterial growth by chelating essential metal ions required for bacterial enzyme function. In cancer cells, it may interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection.
5-Nitroquinoline: Shares the nitro group but lacks the quinolin-8-ylsulfanyl substituent.
8-Quinolinol: Similar core structure but different functional groups.
Uniqueness
5-Nitro-8-(quinolin-8-ylsulfanyl)quinoline is unique due to the presence of both the nitro and quinolin-8-ylsulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
5-nitro-8-quinolin-8-ylsulfanylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-21(23)14-8-9-16(18-13(14)6-3-11-20-18)24-15-7-1-4-12-5-2-10-19-17(12)15/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROCCQPMIIQCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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